Cas no 1356140-67-4 (5-Chloro-dC CEP)

5-Chloro-dC CEP 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-dC CEP

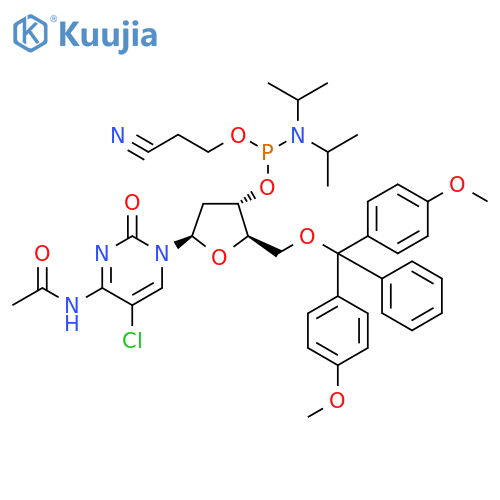

- Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-5-chloro-2'-deoxy-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]

-

- インチ: 1S/C41H49ClN5O8P/c1-27(2)47(28(3)4)56(53-23-11-22-43)55-36-24-38(46-25-35(42)39(44-29(5)48)45-40(46)49)54-37(36)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-21,25,27-28,36-38H,11,23-24,26H2,1-7H3,(H,44,45,48,49)/t36-,37+,38+,56?/m0/s1

- InChIKey: GQJXSSXDTSBPOW-GHFFOPBTSA-N

- ほほえんだ: C(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)(C1C=CC(OC)=CC=1)OC[C@H]1O[C@@H](N2C=C(Cl)C(NC(=O)C)=NC2=O)C[C@@H]1OP(OCCC#N)N(C(C)C)C(C)C

じっけんとくせい

- 酸性度係数(pKa): 9.26±0.40(Predicted)

5-Chloro-dC CEP 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C292795-5mg |

5-Chloro-dC CEP |

1356140-67-4 | 5mg |

$ 110.00 | 2023-04-18 | ||

| TRC | C292795-50mg |

5-Chloro-dC CEP |

1356140-67-4 | 50mg |

$ 919.00 | 2023-04-18 | ||

| TRC | C292795-10mg |

5-Chloro-dC CEP |

1356140-67-4 | 10mg |

$ 201.00 | 2023-04-18 |

5-Chloro-dC CEP 関連文献

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

5-Chloro-dC CEPに関する追加情報

Professional Introduction to Compound with CAS No. 1356140-67-4 and Product Name: 5-Chloro-dC CEP

The compound with the CAS number 1356140-67-4 and the product name 5-Chloro-dC CEP represents a significant advancement in the field of nucleoside chemistry, particularly in the development of modified nucleoside analogs for therapeutic applications. These compounds have garnered considerable attention due to their potential in modulating biological pathways and their utility in both preclinical and clinical research settings.

5-Chloro-dC CEP is a derivative of deoxycytidine, featuring a chlorine substituent at the 5-position, which enhances its chemical stability and bioavailability. This modification is strategically designed to improve the compound's interaction with biological targets, making it a promising candidate for further investigation in medicinal chemistry. The introduction of chlorine at the 5-position disrupts the natural structure of cytidine while maintaining its essential pharmacophoric features, thereby enabling selective binding to enzymes and receptors involved in cellular processes.

In recent years, there has been a surge in research focused on nucleoside analogs as therapeutic agents. These compounds have shown remarkable potential in treating a variety of diseases, including viral infections, cancer, and genetic disorders. The modified nucleosides, such as 5-Chloro-dC CEP, are designed to mimic natural nucleosides but with enhanced efficacy and reduced toxicity. This has led to their exploration as antiviral agents, particularly against RNA viruses where they can interfere with viral replication by inhibiting key enzymes like RNA-dependent RNA polymerase.

One of the most compelling aspects of 5-Chloro-dC CEP is its potential application in antiviral therapy. The chlorine substituent at the 5-position increases the compound's resistance to degradation by nucleases, thereby prolonging its half-life within the body. This characteristic is crucial for achieving sustained therapeutic levels, which is often challenging with conventional antiviral drugs. Furthermore, studies have indicated that 5-Chloro-dC CEP can exhibit synergistic effects when combined with other antiviral agents, potentially leading to more effective treatment regimens.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how modifications like chlorine substitution influence the pharmacokinetic and pharmacodynamic properties of nucleoside analogs. These computational tools have allowed researchers to predict binding affinities and metabolic pathways with high accuracy, thereby expediting the drug discovery process. For instance, molecular dynamics simulations have revealed that 5-Chloro-dC CEP interacts favorably with viral polymerases due to its altered electronic distribution caused by the chlorine atom.

The synthesis of 5-Chloro-dC CEP involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to achieve this goal. These techniques not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.

Preclinical studies have demonstrated that 5-Chloro-dC CEP exhibits promising antiviral activity against various RNA viruses. In vitro assays have shown that it can inhibit viral replication by competing with natural cytidine for incorporation into nascent viral RNA strands. This competitive inhibition disrupts viral genome synthesis, effectively halting viral propagation within host cells. Additionally, animal models have provided insights into the compound's safety profile and pharmacokinetic behavior, reinforcing its potential as a viable therapeutic option.

The development of nucleoside analogs like 5-Chloro-dC CEP is not without challenges. One major hurdle is achieving optimal dosing regimens that balance efficacy with minimizing side effects. Clinical trials are essential for determining the appropriate dosage and identifying any potential adverse reactions. However, preliminary data from ongoing studies suggest that 5-Chloro-dC CEP is well-tolerated at tested doses, making it an attractive candidate for further clinical development.

The impact of 5-Chloro-dC CEP extends beyond antiviral applications. Researchers are exploring its potential use in treating certain types of cancer by inhibiting enzymes involved in DNA replication and repair in tumor cells. The chlorine substitution enhances its ability to selectively target these enzymes while sparing healthy cells, thereby reducing systemic toxicity. This targeted approach aligns with the growing trend in oncology towards more personalized and precision-based therapies.

Future research directions for 5-Chloro-dC CEP include optimizing its chemical structure for improved solubility and bioavailability. Additionally, exploring combination therapies with other nucleoside analogs or small molecule inhibitors could further enhance its therapeutic potential. Advances in gene delivery systems may also enable localized delivery of 5-Chloro-dC CEP, reducing systemic exposure and side effects.

In conclusion, 5-Chloro-dC CEP, derived from compound CAS No. 1356140-67-4, represents a significant advancement in nucleoside chemistry with broad therapeutic implications. Its unique structural features and demonstrated biological activity make it a valuable tool for both research and clinical applications. As our understanding of molecular mechanisms continues to evolve, compounds like 5-Chloro-dC CEP are poised to play a crucial role in addressing some of today's most pressing medical challenges.

1356140-67-4 (5-Chloro-dC CEP) 関連製品

- 1155072-35-7(1-(2,2,2-Trifluoroethyl)-1H-pyrrole-2-carboxylic acid)

- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)

- 1232688-98-0(rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid)

- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)

- 2742653-63-8(Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate)

- 156867-62-8(2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide)

- 2137073-83-5(4-Oxazolecarboxylic acid, 5-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)

- 2167645-99-8(4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol)

- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

- 2227676-10-8((2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol)